Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is a heterocyclic compound characterized by the fusion of an imidazole ring with a pyridine moiety. Its molecular formula is , and it has a molecular weight of 177.16 g/mol. This compound is recognized for its potential biological activities and serves as a promising bioisostere for purines, which are critical in various biological processes.
This compound belongs to the class of imidazo[4,5-B]pyridines, which are known for their diverse pharmacological properties. These compounds typically exhibit significant biological activity and have been studied for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases.
The synthesis of methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate generally involves several key steps:
Alternative synthetic routes may involve microwave-assisted methods, which enhance yields and reduce reaction times due to improved reaction conditions . Additionally, solvent-free reactions have been explored to facilitate the synthesis under environmentally friendly conditions.
The structure of methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate consists of an imidazole ring fused to a pyridine ring, with a carboxylate group esterified by a methyl group. The compound's crystallographic data indicate that it adopts a monoclinic system with specific hydrogen bonding interactions that stabilize its structure .
Key structural features include:
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate can undergo various chemical reactions, including:
Reagents commonly used in these reactions include:
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate primarily acts through its interaction with specific kinases such as IKK-ε (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1). These interactions lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes. This pathway is crucial for regulating inflammation, immunity, cell growth, and apoptosis.
The activation mechanism involves:
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate exhibits several notable physical properties:
Chemical properties include:
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate has several significant applications in scientific research:
The core structural feature of methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 78316-09-3) lies in its mimicry of purine nucleotides, the fundamental building blocks of DNA and RNA. This bicyclic heteroaromatic system comprises a pyridine ring fused with an imidazole moiety, creating a bioisosteric analog of naturally occurring purines like adenine and guanine [6]. The molecular formula (C₈H₇N₃O₂; MW 177.16) incorporates a carboxylate ester at position 7, enhancing its versatility for chemical derivatization [1] [9]. Key structural similarities include:
Table 1: Structural Comparison with Purine Nucleotides
Feature | Methyl 3H-Imidazo[4,5-b]pyridine-7-carboxylate | Adenine |
---|---|---|
Core Structure | Imidazo[4,5-b]pyridine | Purine |
Hydrogen Bond Acceptors | 4 (N atoms) | 3 (N atoms) |
Molecular Weight | 177.16 g/mol | 135.13 g/mol |
Key Functional Group | -COOCH₃ (Position 7) | -NH₂ (Position 6) |
Tautomeric Forms | 1H-, 3H- | 7H-, 9H- |
This bioisosterism underpins the scaffold’s broad pharmacological relevance. By mimicking endogenous purines, derivatives engage targets including kinases (e.g., c-Met), neurotransmitter receptors, and DNA repair enzymes, often with enhanced metabolic stability compared to purine-based drugs [4] [6]. The methyl ester group specifically facilitates prodrug strategies or serves as an intermediate for amide formation, further expanding drug design possibilities [5] [9].
The imidazo[4,5-b]pyridine scaffold emerged as a privileged structure in medicinal chemistry following systematic analyses of kinase hinge-binder motifs. Early work identified its potential to address limitations of purine-derived inhibitors, particularly susceptibility to phosphoribosyltransferase-mediated deactivation [4] [6]. Key milestones include:
Table 2: Therapeutic Applications of Imidazo[4,5-b]pyridine Derivatives
Therapeutic Area | Molecular Target | Key Derivatives | Clinical Status |
---|---|---|---|
Oncology | c-Met kinase | 7-Carboxamide derivatives | Preclinical (in vivo validated) [4] |
Migraine | CGRP receptor | Telcagepant (MK-0974) | Phase III (discontinued) [6] |
Antimicrobials | Glucosamine-6-phosphate synthase | Chloro-arylpiperidinone hybrids | In vitro validated [6] |
Gastrointestinal | H⁺/K⁺ ATPase | Tenatoprazole (TU-199) | Under development [6] |
Synthetic accessibility accelerated the scaffold’s adoption. Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate serves as a key building block for C7 functionalization. Commercial availability (e.g., Synquest Labs, 97% purity) and straightforward hydrolysis to carboxylic acid (CAS 78316-08-2) enable rapid generation of analogs [5] [9]. Recent advances include:
The scaffold’s trajectory exemplifies rational structure-based design. By overcoming metabolic liabilities of purines while retaining high-affinity interactions, it has become indispensable for targeting purine-binding domains across diverse disease contexts [4] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7